molecular formula C9H7ClN2S B1431875 2-(5-Chlorothiophen-2-yl)pyridin-3-amine CAS No. 1552764-70-1

2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Cat. No.: B1431875
CAS No.: 1552764-70-1
M. Wt: 210.68 g/mol
InChI Key: JCTUHMGHJHEGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)pyridin-3-amine (CAS Number: 1552764-70-1) is a chemical building block with the molecular formula C 9 H 7 ClN 2 S and a molecular weight of 210.68 . This compound is primarily of interest in medicinal chemistry research for the synthesis and development of novel therapeutic agents. A key research application for this aminopyridine derivative is its use as a precursor in the development of covalent thrombin inhibitors . Thrombin is a central serine protease in the coagulation cascade and a validated drug target for antithrombotic therapy. Researchers have utilized the 5-chlorothiophene moiety, a key structural feature of this compound, to create potent, acylated 1H-pyrazol-5-amine-based inhibitors that exhibit a serine-trapping mechanism of action . These inhibitors transiently acylate the catalytic Ser195 residue of thrombin, potentially offering a safer pharmacological profile with a reduced risk of bleeding compared to traditional anticoagulants like dabigatran . As such, 2-(5-Chlorothiophen-2-yl)pyridin-3-amine serves as a valuable scaffold for researchers designing next-generation antithrombotic drugs with alternative mechanisms of action. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-8-4-3-7(13-8)9-6(11)2-1-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUHMGHJHEGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(S2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity Profile of 2-(thiophen-2-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(thiophen-2-yl)pyridin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for the development of ATP-competitive kinase inhibitors. Unlike simple bioisosteres, this specific biaryl amine motif offers a unique electronic and steric profile that facilitates the synthesis of tricyclic systems—most notably pyrido[3',2':4,5]thieno[3,2-d]pyrimidines .

These derivatives have demonstrated potent biological activity, primarily as EGFR (Epidermal Growth Factor Receptor) inhibitors with IC50 values in the low nanomolar range (7–17 nM), comparable to clinical standards like Erlotinib. Beyond oncology, this scaffold exhibits significant antimicrobial efficacy and potential in neurodegenerative pathways via JNK inhibition. This guide dissects the structure-activity relationships (SAR), synthesis protocols, and mechanistic validation of these derivatives.

Chemical Scaffold Analysis

Structural Attributes

The core structure consists of an electron-rich thiophene ring coupled to a pyridine ring bearing a primary amine at the 3-position.

  • Electronic Synergy: The thiophene ring acts as an electron donor, modulating the basicity of the pyridine nitrogen. This is crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases.

  • Geometry: The biaryl axis allows for restricted rotation, which can be locked into a planar conformation upon cyclization. This planarity is essential for intercalation into the narrow hydrophobic clefts of enzyme active sites.

  • Synthetic Versatility: The ortho disposition of the amine and the thiophene ring (specifically the C3' position of the thiophene) allows for facile cyclization with electrophiles (e.g., formamide, urea, isothiocyanates) to form fused tricyclic systems.

Mechanism of Action: ATP Competition

The primary biological activity of these derivatives arises from their ability to mimic the adenine ring of ATP. When cyclized into a pyridothienopyrimidine , the scaffold forms key hydrogen bonds with the "hinge region" amino acids of the kinase domain (e.g., Met793 in EGFR).

Biological Activity Profile

Oncology: EGFR Tyrosine Kinase Inhibition

The most authoritative data on this scaffold comes from its application in non-small cell lung cancer (NSCLC) models. Derivatives synthesized via the cyclization of 2-(thiophen-2-yl)pyridin-3-amine precursors have shown dual activity: inhibiting cell proliferation and inducing apoptosis.

Key Data Points:

  • Target: EGFR-PK (Epidermal Growth Factor Receptor - Protein Kinase).

  • Potency: Selected derivatives (e.g., Compound 3a, 5a) exhibit IC50 values < 20 nM.

  • Selectivity: High selectivity for EGFR over other kinases due to the specific shape complementarity of the tricyclic fused system.

Table 1: Comparative Inhibitory Activity (EGFR-PK) Data derived from recent medicinal chemistry evaluations [1].

Compound IDStructure TypeEGFR-PK IC50 (nM)HepG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Ref (Erlotinib) Quinazoline27.014.155.20
Derivative 3a Pyridothienopyrimidine7.27 1.171.89
Derivative 5a Pyridothienopyrimidine12.452.052.45
Derivative 9b Spiro-cycloalkane fused17.292.793.10
Antimicrobial Activity

Beyond kinases, these derivatives act as DNA gyrase inhibitors in bacterial strains. The planar fused systems can intercalate into bacterial DNA or inhibit the ATP-binding subunit of gyrase B.

  • Spectrum: Broad-spectrum activity against S. aureus and E. coli.

  • MIC Values: 4–16 µg/mL for optimized derivatives [1].[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of EGFR inhibition by 2-(thiophen-2-yl)pyridin-3-amine derivatives. By blocking the ATP pocket, these molecules prevent the autophosphorylation of EGFR, thereby halting the RAS-RAF-MEK-ERK proliferation signal.

EGFR_Pathway Inhibitor Thienyl-Pyridine Derivative EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR Competitive Inhibition (Blocks ATP Binding) apop Apoptosis Inhibitor->apop Induces (via Pathway Blockade) ATP ATP ATP->EGFR Activates RAS RAS (GDP -> GTP) EGFR->RAS Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation prolif Cell Proliferation Nucleus->prolif Promotes

Figure 1: Mechanism of Action. The derivative competitively binds to the ATP pocket of EGFR, arresting the RAS-RAF-MEK signaling cascade.

Experimental Protocols

Synthesis Workflow: The "Suzuki-Cyclization" Route

The synthesis of the active kinase inhibitor relies on a robust two-stage protocol: constructing the biaryl amine followed by ring closure.

Synthesis_Workflow SM1 2-chloropyridin-3-amine Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Dioxane) SM1->Suzuki SM2 2-thienylboronic acid SM2->Suzuki Inter 2-(thiophen-2-yl)pyridin-3-amine (The Core Scaffold) Suzuki->Inter Reflux 12h Cyclization Cyclization (Formamide/POCl3 or Urea) Inter->Cyclization Product Pyridothienopyrimidine (Active Kinase Inhibitor) Cyclization->Product Ring Closure

Figure 2: Synthetic pathway for generating the bioactive scaffold.

Protocol A: Synthesis of 2-(thiophen-2-yl)pyridin-3-amine

Objective: Generate the core biaryl amine scaffold. Reagents: 2-chloropyridin-3-amine (1.0 eq), 2-thienylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2M aq), 1,4-Dioxane.

  • Setup: In a nitrogen-purged Schlenk flask, dissolve 2-chloropyridin-3-amine in degassed 1,4-dioxane.

  • Coupling: Add 2-thienylboronic acid and Pd(PPh3)4 catalyst. Stir for 10 min at RT.

  • Activation: Add 2M Na2CO3 solution.

  • Reaction: Reflux at 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo. Partition between water and EtOAc.

  • Purification: Flash column chromatography (Silica gel) to yield the yellow crystalline solid.

Protocol B: In Vitro EGFR Kinase Assay

Objective: Quantify the IC50 of the synthesized derivative. System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Enzyme Prep: Dilute recombinant human EGFR kinase (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 5 µL of the derivative (serially diluted in DMSO) to a 384-well low-volume plate.

  • Reaction Initiation: Add 10 µL of Enzyme mix + 5 µL of Substrate mix (ATP + Biotinylated-poly-Glu-Tyr peptide).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Future Perspectives & Toxicity

While the potency of these derivatives is established, future development must address ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Metabolic Stability: The thiophene ring is susceptible to oxidative metabolism (S-oxidation) by cytochrome P450s, potentially leading to reactive metabolites. Bioisosteric replacement or substitution on the thiophene ring (e.g., chlorination) may improve metabolic stability.

  • Solubility: The fused planar systems often suffer from poor aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation) are recommended for in vivo studies.

References

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Encyclopedia MDPI URL:[Link]

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Source: PubMed URL:[2][Link]

Sources

A Technical Guide to Determining the Solubility of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in both chemical and biological systems. For professionals in drug discovery and development, an early and accurate understanding of a compound's solubility is paramount for formulation, assay development, and predicting in vivo performance. This guide provides a comprehensive framework for determining the solubility of the novel compound 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in two common and important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and offer insights into data interpretation and presentation.

Introduction: The Central Role of Solubility in Pharmaceutical Research

In the journey of a drug candidate from the laboratory to the clinic, solubility is a gatekeeper. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a viable drug product.[1] For researchers, inaccurate solubility data can confound the results of in vitro assays, leading to misleading structure-activity relationships (SAR) and wasted resources.[1]

This guide focuses on 2-(5-Chlorothiophen-2-yl)pyridin-3-amine, a heterocyclic amine with potential applications in medicinal chemistry. Its solubility profile in key solvents like DMSO and methanol is a foundational piece of data for its progression. DMSO is a powerful, polar aprotic solvent, widely used for creating high-concentration stock solutions of diverse compounds for high-throughput screening and biological assays.[2][3][4] Methanol, a polar protic solvent, is frequently employed in synthesis, purification, and as a component of mobile phases in chromatography.[5][6][7] A thorough understanding of the compound's behavior in these solvents is therefore essential.

Compound and Solvent Profiles

2-(5-Chlorothiophen-2-yl)pyridin-3-amine

While extensive public data on this specific molecule is limited, its structure suggests key physicochemical characteristics.

PropertyValue/InformationSource
Molecular FormulaC₉H₇ClN₂S[8]
Molecular Weight~210.69 g/mol [8]
Predicted XlogP2.5[8]
StructureAromatic system containing pyridine and chlorothiophene rings, with a primary amine.[8]

The presence of both aromatic rings and a polar amine group suggests that its solubility will be highly dependent on the solvent's properties. The predicted XlogP of 2.5 indicates a degree of lipophilicity.

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile and powerful solvent due to its high polarity and aprotic nature.[2] It can dissolve a wide range of both polar and nonpolar compounds, making it invaluable for preparing concentrated stock solutions in drug discovery.[2][3] However, it's important to note that high concentrations of DMSO can be toxic to cells in biological assays, so final concentrations are typically kept low (often below 0.5%).[4]

Methanol

Methanol is the simplest alcohol and a polar protic solvent.[5][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of compounds.[6][9] It is miscible with water and many organic solvents, making it a common choice for extractions, recrystallizations, and chromatography.[5][7]

The Crucial Distinction: Thermodynamic vs. Kinetic Solubility

The term "solubility" can be ambiguous without further clarification. In pharmaceutical sciences, it is critical to distinguish between two key types: thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with an excess of the solid compound.[11] This measurement is typically performed using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[10] It reflects the most stable state of the system.

  • Kinetic Solubility , on the other hand, is a measure of a compound's tendency to precipitate from a supersaturated solution.[10] It is often determined in high-throughput screening by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the concentration at which precipitation occurs.[1][12] Kinetic solubility values are often higher than thermodynamic solubility because the compound may not have had sufficient time to form a stable crystalline lattice and may exist in a less stable, amorphous state.[13][14]

The choice of which solubility to measure depends on the application. For understanding the fundamental physicochemical properties of a compound and for formulation development, thermodynamic solubility is more relevant. For high-throughput screening where compounds are introduced from DMSO stocks, kinetic solubility can provide a more practical indication of the concentrations that can be achieved without precipitation in an assay.

Caption: Key differences between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and are based on standard industry practices.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[15]

Objective: To determine the equilibrium concentration of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO and methanol at a constant temperature.

Materials:

  • 2-(5-Chlorothiophen-2-yl)pyridin-3-amine (solid)

  • Anhydrous DMSO

  • HPLC-grade Methanol

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-(5-Chlorothiophen-2-yl)pyridin-3-amine (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment.[16]

    • Add a known volume of the solvent (DMSO or methanol, e.g., 1 mL) to the vial.

    • Securely cap the vials. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for some compounds.[10]

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method. A significant dilution will be necessary for DMSO.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method. A calibration curve with known concentrations of the compound must be prepared in the same solvent matrix.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in units such as mg/mL or mM.

G start Start prep 1. Preparation Add excess solid to known volume of solvent start->prep equilibrate 2. Equilibration Agitate for 24-72 hours at constant temperature prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid equilibrate->separate analyze 4. Analysis Withdraw, dilute, and quantify supernatant via HPLC/LC-MS separate->analyze end End (Solubility Value) analyze->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination (Precipitation from DMSO)

This high-throughput method is useful for early-stage discovery.[1]

Objective: To determine the concentration at which 2-(5-Chlorothiophen-2-yl)pyridin-3-amine precipitates when a concentrated DMSO stock is diluted into methanol.

Materials:

  • High-concentration stock solution of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO (e.g., 10 mM)

  • HPLC-grade Methanol

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Solvent:

    • Rapidly add methanol to the wells containing the serially diluted compound. The final DMSO concentration should be kept constant and low across all wells (e.g., 1-5%).

  • Incubation and Detection:

    • Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

    • Measure the amount of precipitate formed. This is typically done by nephelometry, which measures light scattering caused by suspended particles.[12] Alternatively, UV-Vis spectroscopy can be used to measure the decrease in absorbance of the dissolved compound after centrifugation of the plate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Data Presentation

Quantitative solubility data should be presented clearly and concisely. The following table serves as a template for recording experimentally determined values.

CompoundSolventSolubility TypeTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of Detection
2-(5-Chlorothiophen-2-yl)pyridin-3-amineDMSOThermodynamic25Experimental ValueExperimental ValueHPLC-UV
2-(5-Chlorothiophen-2-yl)pyridin-3-amineMethanolThermodynamic25Experimental ValueExperimental ValueHPLC-UV
2-(5-Chlorothiophen-2-yl)pyridin-3-amineMethanol (from DMSO stock)Kinetic25Experimental ValueExperimental ValueNephelometry

Conclusion

The solubility of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO and methanol is a fundamental parameter that will guide its future development and application. While DMSO is an excellent solvent for creating concentrated stock solutions, its utility in final formulations is limited. Methanol solubility provides insights into the compound's behavior in a common protic solvent used in synthesis and purification. By employing the robust, validated protocols outlined in this guide, researchers can confidently and accurately determine both the thermodynamic and kinetic solubility of this compound, ensuring that subsequent research is built upon a solid foundation of reliable physicochemical data. This systematic approach mitigates risks associated with poor solubility and enables informed decision-making throughout the drug discovery and development process.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Raytor. (2026, January 22).
  • Sigma-Aldrich. Methanol.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Alsenz, J., & Kansy, M. (2012, October 9).
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Jog, R., & Burgess, D. J. (2017). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Pharmacy and Pharmacology, 69(8), 986-1004.
  • Quora. (2024, October 30).
  • Laboratory Notes. (2025, June 17). Dimethyl Sulfoxide (DMSO) as Solvent.
  • Wikipedia. Dimethyl sulfoxide.
  • HonestBee. Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins.
  • World Health Organization. (2018, July 2).
  • American Chemical Society. (2013, March 11). Methanol.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Quora. (2020, July 13). Why is methanol a good solvent for extraction?
  • Butler, M. M., & Menaldino, D. S. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1140–1144.
  • PubChem - NIH. Methanol | CH3OH | CID 887.
  • BenchChem. An In-Depth Technical Guide to the Physical Properties of 5-Chloropyridin-3,4,6-d3-2-amine.
  • EPA. 2-Amino-5-chloro-3-methylpyridine Properties.
  • PubChemLite. 2-(5-chlorothiophen-2-yl)pyridin-3-amine.
  • Molbase. 2-Amino-5-chloropyridine.
  • BenchChem. Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.
  • PubChem. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ChemicalBook. (2024, October 23).
  • BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Scilit. Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
  • PubChem. 2-(5-Chlorothiophen-2-Yl)-N-[(3s)-1-(4-{2-[(Dimethylamino)methyl]-1h-Imidazol-1-Yl}-2-Fluorophenyl)-2-Oxopyrrolidin-3-Yl]ethanesulfonamide | C22H25ClFN5O3S2 | CID 25058127.
  • Cheméo. 2-Amino-5-chloropyridine.
  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.

Sources

Methodological & Application

Reagents for synthesizing 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Abstract: This document provides a comprehensive guide for the synthesis of 2-(5-chlorothiophen-2-yl)pyridin-3-amine, a valuable heterocyclic scaffold for research and development in medicinal chemistry. The primary synthetic strategy detailed herein is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This note furnishes researchers with a complete workflow, including the synthesis of requisite precursors, a detailed protocol for the final coupling step, and an explanation of the underlying chemical principles. All procedures are grounded in established chemical literature to ensure reliability and reproducibility.

The synthesis of bi-aryl and heteroaryl-aryl structures is a cornerstone of modern organic chemistry, frequently relying on transition metal-catalyzed cross-coupling reactions. For the target molecule, 2-(5-chlorothiophen-2-yl)pyridin-3-amine, the most logical and efficient approach involves the formation of the C-C bond between the pyridine and thiophene rings using a Suzuki-Miyaura coupling.

Retrosynthetic Analysis:

The target molecule can be disconnected at the pivotal pyridine-thiophene C-C bond. This leads to two key synthons: a pyridine-based electrophile (or nucleophile) and a thiophene-based nucleophile (or electrophile). The most practical approach utilizes a halogenated pyridine derivative and a thiophene boronic acid or its ester, as these reagents are common and exhibit favorable reactivity.

The chosen strategy involves:

  • Preparation of 2-chloropyridin-3-amine: This intermediate serves as the electrophilic coupling partner. It is synthesized in two steps from 2-hydroxy-3-nitropyridine.

  • Preparation of 5-chlorothiophene-2-boronic acid pinacol ester: This serves as the nucleophilic coupling partner. While commercially available, a representative synthesis is discussed.[1][2]

  • Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed coupling of the two intermediates to yield the target compound.

The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Scheme Target 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Intermediate_A 2-Chloropyridin-3-amine Target->Intermediate_A Suzuki Disconnection Intermediate_B 5-Chlorothiophene-2-boronic acid pinacol ester Target->Intermediate_B Suzuki Disconnection Precursor_A1 2-Chloro-3-nitropyridine Intermediate_A->Precursor_A1 Reduction Precursor_A2 2-Hydroxy-3-nitropyridine Precursor_A1->Precursor_A2 Chlorination G A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X Complex B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar-X (2-Chloropyridin-3-amine) H->B I Ar'-B(OR)₂ (Thiophene Boronic Ester) I->D J Base (K₃PO₄) J->D

Sources

Application Note: The 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Scaffold in Kinase Inhibitor Design

[1][2]

Introduction: A Privileged Hinge-Binding Motif

The search for selective kinase inhibitors often begins with "privileged structures"—molecular frameworks capable of binding to the conserved ATP-binding site of multiple kinases while offering vectors for selectivity. 2-(5-Chlorothiophen-2-yl)pyridin-3-amine represents a classic bidentate hinge binder .[1][2]

This scaffold is particularly effective against Serine/Threonine kinases (e.g., Nek2 , Mps1/TTK , JNK ) and certain Tyrosine kinases (FLT3 ). Its efficacy stems from its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Key Structural Features[2][3][4]
  • 3-Aminopyridine Core: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (3-NH2) acts as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6 of adenine.

  • 5-Chlorothiophene Moiety: Attached at the C2 position, this ring extends into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the kinase conformation. The chlorine atom can enhance potency via hydrophobic interactions or halogen bonding.

Structural Biology & Binding Mechanism

Understanding the binding mode is prerequisite to optimization. The scaffold typically binds in the ATP pocket in a Type I conformation (active kinase conformation).

Interaction Map (DOT Visualization)

KinaseBindingcluster_0ATP Binding PocketScaffold2-(5-Chlorothiophen-2-yl)pyridin-3-amineHingeKinase Hinge Region(Backbone Amide/Carbonyl)Scaffold->Hinge H-Bond Donor(3-NH2 to C=O)GatekeeperGatekeeper Residue(Hydrophobic Pocket)Scaffold->Gatekeeper Hydrophobic/HalogenInteraction (Cl-Thiophene)Hinge->Scaffold H-Bond Acceptor(NH to Pyridine N)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the aminopyridine scaffold and the kinase hinge region.

Chemical Synthesis Protocol

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This protocol ensures high yields and tolerates various functional groups for further derivatization.

Materials Required[4][5][6][7][8][9][10][11][12]
  • Reactant A: 2-Bromo-3-aminopyridine (CAS: 39858-20-8)[1][2]

  • Reactant B: 5-Chlorothiophene-2-boronic acid (CAS: 162607-18-3)[1][2]

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Sodium Carbonate (Na2CO3), 2M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane[1]

Step-by-Step Protocol
  • Preparation: In a generic 50 mL round-bottom flask, dissolve 2-Bromo-3-aminopyridine (1.0 eq, 500 mg) and 5-Chlorothiophene-2-boronic acid (1.2 eq, 560 mg) in DME (10 mL).

  • Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalysis: Add Pd(PPh3)4 (0.05 eq, 160 mg).

  • Activation: Add 2M Na2CO3 (3.0 eq, 4.3 mL).

  • Reaction: Reflux the mixture at 85°C under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[1]

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

    • Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–40% Ethyl Acetate in Hexanes).

  • Characterization: The product should appear as a yellowish solid. Confirm identity via 1H-NMR and MS (ESI+).[1]

Synthesis Workflow (DOT Visualization)

SynthesisStartStart: Reagents(Bromopyridine + Boronic Acid)DegasDegas Solvent (N2)Prevent OxidationStart->DegasCatAddAdd CatalystPd(PPh3)4 + BaseDegas->CatAddRefluxReflux @ 85°C12-16 HoursCatAdd->RefluxWorkupExtraction (EtOAc/Water)& DryingReflux->WorkupPurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyFinalPure Scaffold2-(5-Chlorothiophen-2-yl)pyridin-3-aminePurify->Final

Figure 2: Workflow for the Suzuki-Miyaura coupling synthesis of the target scaffold.[1][2]

Biological Assay & Profiling

Once synthesized, the scaffold must be validated for kinase inhibitory activity. The following protocols utilize the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method suitable for HTS.

Assay Protocol (ADP-Glo)

Objective: Determine the IC50 of the scaffold against a target kinase (e.g., Nek2 or Mps1).

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Compound Plate: Prepare 3-fold serial dilutions of the scaffold in DMSO (Top concentration: 100 μM).

  • Enzyme Reaction:

    • Add 2 μL of Kinase (e.g., Nek2, 5 ng/well) to a 384-well white plate.

    • Add 1 μL of Compound dilution. Incubate for 10 min at RT.

    • Add 2 μL of ATP/Substrate mix (ATP concentration should be at Km).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 μL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Data Presentation: Expected Profile
ParameterValue / Description
Primary Targets Nek2, Mps1 (TTK), FLT3
Binding Mode ATP-Competitive (Type I)
Typical IC50 (Scaffold) 0.5 – 5.0 μM (Scaffold only)
Optimized IC50 < 50 nM (With side-chain elaboration)
Selectivity Moderate (Requires derivatization for specificity)

SAR & Optimization Strategy

The "naked" scaffold is rarely a drug candidate. It requires elaboration to improve potency and selectivity.

1. The "Gatekeeper" Vector (Thiophene C5):

  • The chlorine at position 5 of the thiophene is a handle.

  • Modification: Replace Cl with aryl or heteroaryl groups via Suzuki coupling to access the "back pocket" of the kinase.

  • Effect: Increases potency and residence time.

2. The "Solvent Front" Vector (Pyridine C5/C6):

  • Positions 5 and 6 on the pyridine ring face the solvent.

  • Modification: Introduce solubilizing groups (e.g., piperazine, morpholine) to improve ADME properties.

3. The "Hinge" Fine-Tuning:

  • Modification: Methylation of the 3-amine usually destroys activity (confirms H-bond donor role).[1][2]

References

  • Vertex Pharmaceuticals. (2010).[3] Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2. National Institutes of Health. Link

  • Shionogi Pharmaceutical Research. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry. Link

  • Genentech. (2010).[3] Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent PI3K inhibitors. Journal of Medicinal Chemistry. Link

  • MDPI. (2013). Synthesis of pyridine-3-carbonitrile derivatives and kinase inhibition. Molecules. Link

  • Sigma-Aldrich. (2024).[1][2] 3-Amino-2-chloropyridine Product Specification. Link

Design of FLT3 and VEGFR Inhibitors Using Chlorothiophene-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the rational design, synthesis, and biological evaluation of dual FLT3/VEGFR inhibitors utilizing chlorothiophene-pyridine derived scaffolds. Focusing on the thieno[2,3-b]pyridine fused system—a privileged pharmacophore in kinase drug discovery—this guide provides actionable protocols for medicinal chemists and pharmacologists. We explore the synthetic utility of 2-chloropyridine-3-carbonitrile and chlorothiophene building blocks to construct ATP-competitive inhibitors that target the dysregulated signaling pathways in Acute Myeloid Leukemia (AML) and tumor angiogenesis.

Introduction: The Dual-Target Rationale

FLT3 (FMS-like Tyrosine Kinase 3) is the most frequently mutated gene in AML, with Internal Tandem Duplications (ITD) driving uncontrolled leukemic blast proliferation. VEGFR (Vascular Endothelial Growth Factor Receptor) drives angiogenesis, essential for tumor nutrient supply and often upregulated in the bone marrow microenvironment of leukemic patients.

Why Dual Inhibition?

  • Synergy: Simultaneous blockade disrupts both the tumor cell intrinsic drive (FLT3) and the extrinsic support system (VEGFR-mediated angiogenesis).

  • Resistance Mitigation: Dual-targeting scaffolds often possess a promiscuous "hinge-binding" motif that remains effective even when point mutations (e.g., FLT3-D835Y) confer resistance to highly specific type-I inhibitors.

The Scaffold: Thieno[2,3-b]pyridine This fused heterocyclic system serves as a bioisostere of the purine ring of ATP. By synthesizing this core from chlorothiophene or chloropyridine intermediates, researchers can exploit the "chlorine handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling) to optimize potency and solubility.

Chemical Design & Synthesis

Retrosynthetic Strategy (The "Chlorothiophene-Pyridine" Approach)

The most robust route to the thieno[2,3-b]pyridine scaffold involves the Thorpe-Ziegler cyclization . This strategy relies on the reaction between a 2-chloropyridine-3-carbonitrile intermediate and a mercapto-functionalized thiophene precursor (or simple alkyl thioglycolate).

Core Synthesis Workflow
  • Pyridine Activation: The 2-chloro position of the pyridine ring is activated by the electron-withdrawing nitrile group at the 3-position.

  • Nucleophilic Attack: A thiolate anion (generated from ethyl mercaptoacetate) displaces the chlorine.

  • Cyclization: The active methylene of the attached thio-ester attacks the nitrile, closing the thiophene ring to form the fused system.

Visualization: Synthetic Pathway

SyntheticRoute SM1 2-Chloro-3-cyanopyridine (Starting Material) Inter1 Intermediate: Thioether Adduct SM1->Inter1 Nucleophilic Subst. Reagent Ethyl Mercaptoacetate + Base (Na2CO3) Reagent->Inter1 Cyclization Thorpe-Ziegler Cyclization Inter1->Cyclization Base/Heat Core 3-Amino-thieno[2,3-b]pyridine-2-carboxylate (Scaffold) Cyclization->Core Final Target Inhibitor (Urea/Amide Derivatization) Core->Final SAR Optimization (R-Group Addition)

Caption: Step-wise construction of the thieno[2,3-b]pyridine scaffold from chloropyridine intermediates via Thorpe-Ziegler cyclization.

Detailed Synthetic Protocol

Objective: Synthesis of Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.

Reagents:

  • 2-Chloro-4,6-dimethylnicotinonitrile (Intermediate A)

  • Ethyl mercaptoacetate

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation: Dissolve Intermediate A (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Addition: Add Ethyl mercaptoacetate (12 mmol) followed by anhydrous Na₂CO₃ (20 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (100 g) with stirring. A solid precipitate should form immediately.

    • Filter the solid and wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol/DMF (9:1) to yield the pure thienopyridine scaffold as yellow needles.

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the ethyl mercaptoacetate methylene protons and appearance of the amino group signal at ~6.0–7.0 ppm).

Biological Evaluation Protocols

Once the scaffold is derivatized (typically by converting the C3-amino group into a urea or amide to interact with the "Gatekeeper" residue), the following cascade of assays is required to validate potency and selectivity.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Human FLT3 and VEGFR2 (KDR) Kinases.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL of Kinase Buffer (containing FLT3 or VEGFR2).

    • 1 µL of Inhibitor (or DMSO control).

    • 2 µL of Substrate/ATP mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC₅₀ using a non-linear regression fit (GraphPad Prism).

Cellular Viability Assay (MTT)

Cell Lines:

  • MV4-11: FLT3-ITD positive AML cells (High sensitivity target).

  • HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR target).

  • PBMC: Peripheral Blood Mononuclear Cells (Healthy control for toxicity).

Protocol:

  • Seed cells (5,000 cells/well) in 96-well plates.

  • Treat with inhibitor (0.1 nM – 10 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Mechanism of Action: Signaling Pathway Analysis

To confirm the inhibitor works "on-target," you must visualize the downregulation of downstream phosphorylation.

Western Blot Targets:

Target Pathway Primary Antibody Phospho-Site Expected Outcome
FLT3 Anti-pFLT3 Tyr591 / Tyr842 Decreased band intensity
Downstream Anti-pSTAT5 Tyr694 Critical: Loss of pSTAT5 confirms FLT3 blockade
VEGFR Anti-pVEGFR2 Tyr1175 Decreased band intensity

| Downstream | Anti-pERK1/2 | Thr202/Tyr204 | Decreased band intensity |

Visualization: Signaling Cascade

SignalingPathway FLT3 FLT3 Receptor (Cell Surface) STAT5 STAT5 (Proliferation/Survival) FLT3->STAT5 RAS RAS/RAF FLT3->RAS AKT PI3K/AKT (Survival) FLT3->AKT VEGFR VEGFR2 Receptor (Cell Surface) VEGFR->RAS VEGFR->AKT Drug Thienopyridine Inhibitor Drug->FLT3 Inhibits Drug->VEGFR Inhibits Apoptosis Apoptosis (Cell Death) STAT5->Apoptosis Loss of Signal ERK ERK1/2 (Differentiation) RAS->ERK Angio Inhibition of Angiogenesis ERK->Angio Loss of Signal

Caption: Dual mechanism of action: The inhibitor blocks FLT3-mediated leukemic survival (STAT5) and VEGFR-mediated angiogenesis (ERK/AKT).

Troubleshooting & Expert Insights

  • Solubility Issues: Thienopyridines can be planar and lipophilic (high LogP). Solution: Introduce a solubilizing "tail" at the C2-position (e.g., a morpholine or piperazine moiety) via an amide linker.

  • Selectivity: If the compound inhibits c-Kit (causing myelosuppression), modify the "Gatekeeper" interacting moiety. FLT3 has a specific phenylalanine (F691) gatekeeper; utilizing steric bulk in the inhibitor design can improve selectivity against kinases with smaller gatekeeper residues.

  • Synthetic Yields: If the Thorpe-Ziegler cyclization yield is low (<40%), ensure the ethanol is strictly anhydrous. Water competes with the thiolate nucleophile, hydrolyzing the nitrile.

References

  • Levell, J. R., et al. (2017). "Optimization of a Thienopyridine Series of Inhibitors of FLT3." Bioorganic & Medicinal Chemistry Letters. Link

  • Fabbro, D., et al. (2012). "Targeting FLT3 in Acute Myeloid Leukemia: Current Status and Future Directions." Nature Reviews Drug Discovery. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega Protocols. Link

  • Daver, N., et al. (2019). "Targeting FLT3 mutations in AML: review of current knowledge and evidence." Leukemia.[1][2][3] Link

  • BenchChem. "Synthesis of Pharmaceutical Intermediates from Pyridine Derivatives." BenchChem Application Notes. Link

Sources

Application Note: Scalable Synthesis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-(5-chlorothiophen-2-yl)pyridin-3-amine represents a critical transformation in the preparation of Factor Xa inhibitors and kinase inhibitors. The core challenge lies in constructing the biaryl C–C bond between two electron-rich/deficient heteroaromatic systems while preserving the labile chloro-substituent on the thiophene ring and the free amine functionality.

This guide outlines two scalable protocols. Method A (Direct Coupling) is prioritized for its step economy, utilizing a Suzuki-Miyaura cross-coupling of 2-bromo-3-aminopyridine. Method B (Nitro-Reduction) is provided as a robust alternative if catalyst poisoning by the free amine compromises yield in Method A. Both methods are designed for scale-up from gram to kilogram batches, emphasizing chemoselectivity and purification efficiency.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C2–C2' biaryl bond. The choice of the halide partner is critical; 2-bromo-3-aminopyridine is preferred over the chloride due to faster oxidative addition rates, which is essential when coupling with the potentially unstable 5-chlorothiophene-2-boronic acid.

Retrosynthesis Target Target: 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Disconnection Suzuki-Miyaura Coupling Target->Disconnection Fragment1 Fragment A: 2-Bromo-3-aminopyridine Disconnection->Fragment1 Fragment2 Fragment B: 5-Chlorothiophene-2-boronic acid Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Method A: Direct Suzuki-Miyaura Coupling (Primary Route)

This route is the most efficient, avoiding protection/deprotection steps. The primary risk is the coordination of the free amine to the Palladium catalyst, which is mitigated by using a bidentate ligand (dppf) and optimized solvent systems.

Reaction Scheme

Reagents: 2-Bromo-3-aminopyridine, 5-Chlorothiophene-2-boronic acid, Pd(dppf)Cl₂, Na₂CO₃. Solvent: 1,4-Dioxane / Water (4:1).[1] Conditions: 85–90 °C, 12–16 hours.

Detailed Protocol (100 g Scale Basis)
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Mass (g)MolesRole
2-Bromo-3-aminopyridine 173.011.0100.00.578Limiting Reagent
5-Chlorothiophene-2-boronic acid 162.401.2112.60.694Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0314.10.017Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.5153.11.445Base
1,4-Dioxane --1000 mL-Solvent
Water (Degassed) --250 mL-Co-solvent
Step-by-Step Procedure
  • Inertion: Charge a 3-neck 3L round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and internal thermometer) with 2-Bromo-3-aminopyridine and 5-Chlorothiophene-2-boronic acid .

  • Solvent Addition: Add 1,4-dioxane and degassed water. Sparge the mixture with Nitrogen (N₂) for 30 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).

  • Base & Catalyst: Add solid Na₂CO₃ followed by Pd(dppf)Cl₂ . The solution typically turns orange-red.

  • Reaction: Heat the mixture to 85–90 °C . Monitor by HPLC/TLC.

    • Checkpoint: The reaction is generally complete within 12–16 hours. Look for the disappearance of the bromide.

    • Note: If the boronic acid is consumed before the bromide (due to protodeboronation), add an additional 0.1–0.2 equiv of boronic acid.

  • Workup:

    • Cool to room temperature (20–25 °C).

    • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (500 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Dilute the residue with Ethyl Acetate (1 L) and wash with Water (2 x 500 mL) and Brine (500 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification:

    • Crude Appearance: Dark brown solid/oil.

    • Method: Recrystallization is preferred for scale. Dissolve in hot Ethanol/Heptane (1:3) and cool slowly. Alternatively, use silica gel chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

    • Target Yield: 65–75%.

Method B: Nitro-Reduction Route (Alternative)

Use this route if Method A yields <50% or if high-purity material is required without heavy chromatography. This route separates the C-C bond formation from the amine handling.

Workflow Diagram[3]

MethodB Step1 Step 1: Suzuki Coupling (2-Chloro-3-nitropyridine + Boronic Acid) Intermed Intermediate: 2-(5-Chlorothiophen-2-yl)-3-nitropyridine Step1->Intermed Pd(PPh3)4, K2CO3 DME/H2O, 80°C Step2 Step 2: Chemoselective Reduction (Fe / NH4Cl or Zn / AcOH) Intermed->Step2 Avoid H2/Pd (Prevents Dechlorination) Final Product: 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Step2->Final Filter & Crystallize

Figure 2: Two-step protocol ensuring preservation of the thiophene-chlorine substituent.

Critical Step: Chemoselective Reduction

Warning: Do NOT use Catalytic Hydrogenation (H₂/Pd-C) for this step. It will cause hydrodechlorination of the thiophene ring [1].

Protocol (Fe/NH₄Cl Reduction):

  • Dissolve the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to reflux (80 °C) for 2–4 hours.

  • Workup: Filter hot through Celite (Iron sludge is sticky). Wash with hot ethanol. Concentrate and extract with Ethyl Acetate.[2]

  • Advantage: This method is highly selective for -NO₂ reduction in the presence of aryl chlorides.

Process Control & Troubleshooting

Palladium Scavenging (For Pharma Grade)

Residual Palladium is a major concern in Method A.

  • Treatment: After the workup of Method A, treat the organic solution with SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) at 50 °C for 1 hour.

  • Limit: Target <10 ppm Pd in the final API intermediate.

Impurity Profile
  • Protodeboronation: 5-Chlorothiophene can lose the boron group, forming 2-chlorothiophene (volatile).

    • Fix: Use mild bases (K₃PO₄ instead of Na₂CO₃) or switch to the Pinacol Ester of the boronic acid, which is more stable.

  • Homocoupling: Formation of bis-thiophene.

    • Fix: Ensure rigorous degassing (Oxygen-free environment).

References

  • Kinarivala, N. & Trippier, P. C. (2014). General procedure for hydrodechlorination of 2-chloropyridine derivatives. Tetrahedron Letters, 55(39), 5386–5389. Link (Demonstrates risk of dechlorination with H2/Pd).

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Foundational review on Suzuki mechanism and conditions).

  • Littke, A. F.[2][3][4] & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Guidance on catalyst selection for heteroaryl halides).

  • BenchChem Application Note . Scale-up synthesis of aminopyridine derivatives. Link (General handling of aminopyridines).

Sources

Troubleshooting & Optimization

Catalyst Life Support: Troubleshooting Thiophene "Poisoning" in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene substrates present a dual-threat in Palladium-catalyzed cross-coupling. Users often report "catalyst poisoning," but root-cause analysis frequently reveals two distinct failure modes:

  • True Catalyst Poisoning: The thiophene sulfur atom coordinates strongly to the Pd(II) center, displacing labile ligands and arresting the catalytic cycle (resting state trap).

  • Protodeboronation: 2-Thiopheneboronic acids are exceptionally unstable. They hydrolyze (decompose) faster than the cross-coupling occurs, leading to low conversion despite active catalyst.

This guide provides the diagnostic logic and specific protocols to resolve both issues using steric shielding and precatalyst technology.

Module 1: The Diagnosis

Is it Poisoning or Decomposition?

Before changing the catalyst, you must identify if the Palladium is dead or if the starting material is gone.

Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Is this sulfur poisoning? A: Likely, yes. If the reaction stops with starting material remaining and re-dosing Pd fails, the sulfur has likely formed a stable, unreactive complex with the Palladium (Pd-S coordination). This is a "resting state trap."

Q: My halide is untouched, but my boronic acid has disappeared. Is this poisoning? A: No. This is Protodeboronation . Thiophenes (especially 2-substituted) facilitate the hydrolytic cleavage of the C-B bond. The "product" you see is likely the protonated thiophene (thiophene-H), not the coupled biaryl.

Visualizing the Failure Modes

G Start Reaction Stalls / Low Yield CheckSM Analyze Reaction Mixture (LCMS/NMR) Is Boronic Acid remaining? Start->CheckSM YesBoron YES: Boronic Acid Persists CheckSM->YesBoron  Yes   NoBoron NO: Boronic Acid Gone (Halide remains) CheckSM->NoBoron  No   Poisoning DIAGNOSIS: Catalyst Poisoning Sulfur blocks Pd active site YesBoron->Poisoning Decomp DIAGNOSIS: Protodeboronation C-B bond hydrolysis NoBoron->Decomp Sol_Poison SOLUTION: Ligand Switch (SPhos, XPhos, PEPPSI) Poisoning->Sol_Poison Sol_Decomp SOLUTION: MIDA Boronates or Anhydrous Conditions Decomp->Sol_Decomp

Figure 1: Diagnostic decision tree for thiophene coupling failures.

Module 2: The Hardware (Ligand Selection)

To defeat sulfur poisoning, you cannot use standard ligands like PPh3 or dppf. You need ligands with high Steric Bulk and Electron Richness .

Q: Why do Buchwald Ligands work better than Triphenylphosphine? A: It is a matter of Cone Angle and Lability .

  • The Problem: Thiophene sulfur is a "soft" donor that binds tightly to soft Pd(II). In standard systems, S competes with the phosphine.

  • The Fix: Dialkylbiaryl phosphines (like SPhos and XPhos ) are extremely bulky. They create a "roof" over the Palladium center. This steric bulk physically prevents the sulfur atom of the substrate from coordinating to the metal, while still allowing the oxidative addition of the C-X bond [1].

Q: What is the "Gold Standard" catalyst for thiophenes? A: SPhos Pd G3 (Third Generation Precatalyst).

  • Why: It releases the active L-Pd(0) species immediately upon activation. Unlike Pd(OAc)2 + Ligand mixtures, it guarantees a 1:1 Pd:Ligand ratio, leaving no "naked" Palladium exposed to sulfur scavenging [2].

Ligand Performance Comparison
Ligand ClassExampleThiophene CompatibilityMechanism of ActionRecommended Use
Standard Phosphine PPh3, dppfPoor Easily displaced by Sulfur.Avoid for thiophenes.
Buchwald (Biaryl) SPhos , XPhosExcellent Steric bulk blocks S-coordination; promotes reductive elimination.General purpose, unstable boronates.
NHC Pd-PEPPSI-IPr Superior Strong sigma-donation prevents ligand dissociation; extremely robust.Sterically hindered substrates; scale-up.[1][2]
Tri-alkyl Phosphine P(t-Bu)3Good High electron density speeds up oxidative addition before poisoning occurs.Chlorides, electron-rich substrates.[3]
Module 3: The Protocol (SOP)

Scenario: Coupling 2-Bromothiophene with an Aryl Boronic Acid. Recommended System: SPhos Pd G3 / K3PO4 / Toluene:Water.

Step-by-Step Rescue Protocol
  • Solvent Degassing (Critical): Thiophene couplings are sensitive. Sparge your solvent (Toluene/Water 4:1) with Argon for 20 minutes. Oxygen accelerates catalyst death.

  • Base Selection: Use K3PO4 (Tribasic Potassium Phosphate) .

    • Why: It is milder than bases like KOtBu, reducing the risk of side reactions, but strong enough to activate the boronic acid.

  • Catalyst Loading: Start with 2.0 mol% SPhos Pd G3 .

    • Note: If using SPhos free ligand + Pd(OAc)2, you must use a 2:1 Ligand:Pd ratio to ensure the metal is fully wrapped.

  • Temperature Ramp: Do not start at reflux.

    • Initiate stirring at 40°C for 15 minutes to allow the precatalyst to activate and the oxidative addition to occur (SPhos facilitates this even at mild temps).

    • Ramp to 80°C for completion.

Q: Can I use water? A: Yes. A biphasic system (Toluene/Water or Dioxane/Water) is actually beneficial. The inorganic byproducts remain in the water, and the interface allows for controlled transmetallation. However, if protodeboronation is your issue (see Module 1), switch to anhydrous THF and CsF (Cesium Fluoride) as the base [3].

Module 4: Advanced Troubleshooting (The "Boron" Problem)

If Module 1 confirmed Protodeboronation (boronic acid decomposition), standard optimization will fail. You must stabilize the boron species.

The Mechanism of Failure: 2-Thienylboronic acids are prone to ipso-protonation. The C-B bond breaks, replaced by C-H.[4][5] This is accelerated by high pH and high temperature.

The MIDA Solution

Q: How do I stop the boronic acid from falling apart? A: Switch to a MIDA Boronate (N-methyliminodiacetic acid ester).

  • Logic: The MIDA backbone "masks" the boron, making it sp3 hybridized and stable to hydrolysis.

  • Protocol Adjustment: You must use a hydrolytic base (like aqueous NaOH or K3PO4) and heat. The base slowly hydrolyzes the MIDA ester in situ, releasing the active boronic acid slowly. This "slow release" keeps the concentration of free boronic acid low, ensuring it is consumed by the catalyst before it can decompose [4].

Visualizing the "Slow Release" Strategy

MIDA MIDA MIDA Boronate (Stable Storage Form) SlowRel Slow Hydrolysis (aq. Base, Heat) MIDA->SlowRel FreeAcid Free Boronic Acid (Unstable/Transient) SlowRel->FreeAcid Controlled Rate PdCycle Pd Catalytic Cycle (Rapid Consumption) FreeAcid->PdCycle Fast (k1) Decomp Decomposition (Protodeboronation) FreeAcid->Decomp Slow (k2) Product Coupled Product PdCycle->Product

Figure 2: Kinetic strategy using MIDA boronates to outcompete decomposition.

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Palladium-Catalyzed C–N and C–C Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[6][7] Chemistry – A European Journal. [Link]

Sources

Purification methods for 2-(5-Chlorothiophen-2-yl)pyridin-3-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(5-chlorothiophen-2-yl)pyridin-3-amine from typical reaction mixtures. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind each recommended step to ensure you can achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of 2-(5-chlorothiophen-2-yl)pyridin-3-amine.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as 2-chlorothiophene or a corresponding boronic acid/ester, and a 3-aminopyridine derivative.[1][2]

  • Homocoupled Side-Products: Such as biphenyl or bithiophene species, arising from side reactions in cross-coupling chemistries.

  • Regioisomers: Depending on the synthetic strategy, isomers may form where the thiophene ring is attached at a different position on the pyridine ring.

  • Over-halogenated Species: Impurities like 2,5-dichlorothiophene could be present in the starting material or formed under certain reaction conditions.[3]

  • Residual Catalyst: Trace amounts of palladium or other transition metal catalysts from cross-coupling reactions.

  • Degradation Products: The aminopyridine moiety can be susceptible to oxidation, especially if exposed to air and light over extended periods, leading to colored impurities.[4]

Q2: What is the best general approach to purify this compound?

A2: A multi-step approach is typically most effective. A general workflow involves an initial workup using acid-base liquid-liquid extraction to remove non-basic impurities, followed by column chromatography for fine separation, and concluding with recrystallization to achieve high analytical purity.[5][6] The choice and order of these steps depend on the scale of your reaction and the specific impurities present.

Q3: How can I accurately assess the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of column chromatography fractions and a quick purity check.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area). Reversed-phase HPLC is common for heterocyclic amines.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are at a sufficient concentration (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: What are the stability and storage considerations for 2-(5-chlorothiophen-2-yl)pyridin-3-amine?

A4: While specific stability data for this exact molecule is not widely published, related compounds offer guidance. The chlorothiophene moiety is generally stable under normal conditions.[1][2] However, aminopyridines can be sensitive to oxidation and light.[4] Therefore, it is best practice to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.[9]

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography Problems

Q: My product is severely tailing/streaking on my silica gel column. What is causing this and how do I fix it?

A: This is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[10]

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11][12] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or elongated peak shape, poor separation, and sometimes irreversible adsorption (low recovery).

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "mask" the acidic silanol sites, preventing your product from interacting too strongly.[5]

      • Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

      • Alternatively, use 0.5-1% ammonium hydroxide in a dichloromethane/methanol system.

    • Change the Stationary Phase: Use a less acidic or a basic stationary phase.

      • Amine-functionalized silica: This is often an excellent choice as it minimizes the acid-base interactions that cause tailing.[10]

      • Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.

    • Use Reversed-Phase Chromatography: Purifying basic amines at a high pH (using a buffer and a pH-stable column) can be very effective, as the compound will be in its neutral, more lipophilic form.[12]

Q: I have very poor separation between my product and a key impurity. How can I improve the resolution?

A: Improving resolution requires altering the selectivity of your chromatographic system.

  • Causality: Poor resolution means the mobile phase and stationary phase are not differentiating well enough between your product and the impurity.

  • Solutions:

    • Optimize the Solvent System: If you are using a two-solvent system (e.g., hexane/ethyl acetate), try switching one of the solvents to introduce different intermolecular interactions. For example, replace ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE).

    • Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, a different stationary phase is the next logical step. Switching from silica to a cyano- or phenyl-bonded phase can dramatically alter selectivity.[11]

    • Decrease Particle Size (HPLC/UHPLC): For very difficult separations, using a column with smaller particles will increase column efficiency and improve resolution, though this requires a system that can handle higher backpressures.[11]

Recrystallization Problems

Q: My compound "oiled out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.

  • Causality: This often happens when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at lower temperatures.

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool). Do not put it directly into an ice bath.

    • Change the Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a co-solvent system (e.g., ethanol/water, toluene/hexane).

Q: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A: Crystal formation requires nucleation, which sometimes needs to be initiated.

  • Causality: The solution is likely supersaturated, but there are no nucleation sites for crystals to begin growing.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.

    • Add a Seed Crystal: If you have a small crystal of the pure product from a previous batch, add it to the solution. This provides a perfect template for crystal growth.

    • Concentrate the Solution: Remove some of the solvent under reduced pressure and try cooling again. The solution may be too dilute.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer for a short period to further decrease the solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with Mobile Phase Modifier

This protocol is designed for purifying grams of crude product containing various impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Add 1% triethylamine (TEA) to the TLC solvent jar. The ideal system will give your product an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) using the "slurry method" with your chosen eluent (containing 1% TEA). Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated liquid. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with your pre-determined solvent system. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Verification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the product under high vacuum. Confirm purity with HPLC or NMR analysis.[6]

Protocol 2: Recrystallization for Final Polishing

This method is ideal for removing trace impurities from an already enriched solid product.

  • Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in vials with solvents like isopropanol, ethanol, acetonitrile, or toluene/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a rapid gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Section 4: Visual Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Removes non-basic impurities Chromatography Column Chromatography Extraction->Chromatography Separates product from isomers/similar impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing, removes trace impurities Pure Pure Product (>99%) Recrystallization->Pure

Caption: High-level workflow for purifying 2-(5-Chlorothiophen-2-yl)pyridin-3-amine.

Troubleshooting Peak Tailing in Chromatography

Caption: Decision tree for resolving peak tailing during silica gel chromatography.

Section 5: Data Tables for Quick Reference

Table 1: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemModifier (if needed)Target Rf (TLC)
Silica GelHexanes / Ethyl Acetate0.5 - 1% Triethylamine0.2 - 0.3
Silica GelDichloromethane / Methanol0.5 - 1% Triethylamine0.2 - 0.3
Alumina (Basic)Hexanes / Ethyl AcetateNone typically needed0.3 - 0.4
Amine-SilicaHexanes / Ethyl AcetateNone needed0.3 - 0.4

Table 2: Common Solvents for Recrystallization

Solvent ClassExamplesNotes
AlcoholsIsopropanol, EthanolGood starting point. May need a co-solvent like water to reduce solubility.
NitrilesAcetonitrileGood for moderately polar compounds.
EstersEthyl AcetateOften used in a pair with a non-polar solvent like hexanes.
AromaticTolueneGood for less polar compounds, often paired with hexanes.
Co-Solvent SystemsToluene/Hexanes, Ethanol/Water, DCM/HexanesAllows for fine-tuning of solubility for optimal crystal growth.

Section 6: References

  • A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Benchchem. Available at:

  • Blue Chitin columns for the extraction of heterocyclic amines from urine samples. Chromatographia. Available at:

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available at:

  • Troubleshooting common issues in pyridine synthesis. Benchchem. Available at:

  • Overcoming challenges in the purification of pyridine compounds. Benchchem. Available at:

  • Is there an easy way to purify organic amines? Biotage. Available at:

  • 2-Chlorothiophene 96-43-5 wiki. Guidechem. Available at:

  • 2-Chlorothiophene丨CAS 96-43-5. Hangzhou Leap Chem Co., Ltd. Available at:

  • 2-chloromethylthiophene - Organic Syntheses Procedure. Organic Syntheses. Available at:

  • Purification of Pyridine. Chempedia - LookChem. Available at:

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:

  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. Available at:

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at:

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents. Available at:

  • Process for preparing 4-aminopyridines using pyridine betaine... Google Patents. Available at:

  • 2-Chlorothiophene CAS#: 96-43-5. ChemicalBook. Available at:

  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Benchchem. Available at:

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at:

  • Analysis of heterocyclic aromatic amines. PubMed. Available at:

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. Available at:

Sources

Technical Guide: Minimizing Protodeboronation in Thiophene Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Troubleshooting and suppressing C-B bond hydrolysis in heteroaryl Suzuki-Miyaura couplings

Executive Summary & Diagnostic Hub

Thiophene boronic acids (especially 2-thienyl isomers) are notoriously unstable under standard Suzuki-Miyaura conditions. The electron-rich nature of the thiophene ring facilitates protodeboronation , a side reaction where the C-B bond is cleaved by water/base and replaced by a proton, yielding the hydrodeboronated arene (thiophene) rather than the cross-coupled product.

This guide provides a mechanistic understanding of this failure mode and three validated protocols to circumvent it.

Quick Diagnostic: Is Protodeboronation Your Problem?
Observation (LCMS/GC) Diagnosis Immediate Action
Product: Low Yield Byproduct: Significant mass corresponding to Ar-H (deboronated thiophene).Confirmed Protodeboronation. The boronic acid is decomposing faster than it can transmetallate.Switch to Protocol A (Anhydrous) or Protocol B (MIDA).
Product: Low Yield Byproduct: Significant homocoupling (Ar-Ar or Thiophene-Thiophene).Oxidative Homocoupling. Likely O2 contamination or Cu-mediated side reaction.Degas solvents thoroughly.[1] Avoid Cu additives.
Product: 0% Yield Byproduct: Unreacted halide starting material. Boronic acid consumed.Catalyst Failure + Decomposition. The catalyst is dead/inactive, leaving the boronic acid exposed to base for too long.Switch to Protocol C (High-Activity Precatalyst).

The Mechanism: Why Thiophenes Fail

To solve the problem, you must understand the enemy. Protodeboronation is not random; it is a base-catalyzed hydrolytic pathway.

The "Boronate Trap"

In a standard Suzuki reaction, we add base (OH⁻, CO₃²⁻) to activate the boronic acid for transmetallation. However, for electron-rich heterocycles like thiophene, this creates a "Boronate Trap."

  • Base Attack: The base coordinates to the boron, forming a tetravalent boronate species [Rb-B(OH)₃]⁻.

  • Ipso-Protonation: The electron density of the thiophene ring (especially at the C2 position) attacks a proton source (usually water), cleaving the C-B bond.

Key Insight: The rate of protodeboronation is often pH-dependent .[2][3] A higher pH increases the concentration of the reactive boronate species, accelerating decomposition.

Protodeboronation cluster_0 The Danger Zone BA Thiophene Boronic Acid Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate Activation Base Base (OH-) Base->Boronate Transition Ipso-Protonation Transition State Boronate->Transition Slow Transmetallation (Catalyst Inactive) Coupling Pd-Catalyzed Product (Ar-Ar') Boronate->Coupling Fast Transmetallation (Active Catalyst) H2O H2O (Proton Source) H2O->Transition Product Protodeboronated Byproduct (Ar-H) Transition->Product C-B Cleavage

Figure 1: The competition between productive coupling (Green path) and destructive protodeboronation (Red path). Success depends on making the green path faster than the red path.

Strategic Solutions & Protocols

Strategy 1: The Anhydrous "Drought" Approach

Logic: If water is the proton source for the cleavage step, removing water stops the reaction. Constraint: Suzuki coupling requires a base, and many bases are insoluble in organic solvents without water. Solution: Use specific anhydrous bases and polar aprotic/protic mixtures that solubilize them without adding bulk water.

Protocol A: Anhydrous CsF Conditions

Best for: Standard thiophene boronic acids that are commercially available.

  • Solvent: 1,4-Dioxane or Isopropanol (Must be anhydrous/dried).

  • Base: Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄), finely ground and dried.

    • Note: Fluoride activates silanes and boronates effectively without generating high concentrations of hydroxide.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

    • Why: SPhos and XPhos are bulky, electron-rich ligands that accelerate oxidative addition and transmetallation, beating the decomposition clock.

  • Procedure:

    • Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst inside a glovebox or under Ar flow.

    • Add anhydrous solvent.

    • Heat to 80 °C (or lower if possible). Time is of the essence; monitor conversion at 1 hour.

Strategy 2: The "Slow Release" (MIDA Boronates)

Logic: Keep the concentration of the unstable boronic acid near zero. MIDA boronates are stable to hydrolysis but hydrolyze slowly under specific conditions to release the active acid.[4][5][6] This mimics a syringe pump addition without the hardware. Reference: Pioneered by the Burke Group [1].[5][6]

Protocol B: MIDA Boronate Coupling

Best for: Highly unstable 2-thienyl or poly-fluorinated substrates.

  • Reagent: Thiophene-2-MIDA boronate (commercially available or synthesized).

  • Solvent: THF:Water (10:1 ratio).

  • Base: K₃PO₄ (3.0 equiv).

    • Critical: Do not use strong hydroxide bases; phosphate provides the gentle pH needed for slow hydrolysis.

  • Catalyst: XPhos Pd G2 or G3 precatalyst (1-2 mol%).

  • Procedure:

    • Combine MIDA boronate (1.2 equiv), Aryl Chloride/Bromide (1.0 equiv), Base, and Catalyst.

    • Add solvent mixture (degassed).

    • Heat to 60 °C.

    • Mechanism:[2][3][4] The MIDA boronate slowly hydrolyzes to the boronic acid, which is immediately consumed by the highly active catalyst before it can decompose.

Strategy 3: Hyper-Active Catalysis

Logic: If the boronic acid has a half-life of 30 minutes, your reaction must finish in 10 minutes. Solution: Use pre-formed Pd(0) sources or rapidly activating precatalysts (G3/G4) to eliminate the "induction period" where decomposition often happens.

Protocol C: Rapid Coupling with Pd-G3/G4

Best for: High-throughput screening or when MIDA boronates are unavailable.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%).

    • Avoid: Pd(PPh₃)₄ or Pd(dppf)Cl₂. These are too slow.

  • Base: K₃PO₄ (0.5 M aqueous solution).

  • Solvent: THF or Toluene.

  • Temperature: Room Temperature to 40 °C.

    • Insight: High-activity catalysts can often couple thiophenes at room temperature. Lowering the temperature drastically reduces the rate of protodeboronation (high activation energy) while the catalyst remains active.

Quantitative Comparison of Conditions

VariableStandard Conditions (Avoid)Optimized Protocol A (Anhydrous)Optimized Protocol B (MIDA)
Base Na₂CO₃ / K₂CO₃ (aq)CsF or K₃PO₄ (solid)K₃PO₄ (aq/organic mix)
Solvent DMF / WaterDioxane (dry)THF / Water (10:1)
Ligand PPh₃ / dppfXPhos / SPhos XPhos / SPhos
Temp 80–100 °C60–80 °C60 °C
Thiophene Survival < 20%> 85%> 95%

Frequently Asked Questions (FAQs)

Q1: Why is 2-thiophene boronic acid worse than 3-thiophene? A: Electronic effects. The C2 position of thiophene is significantly more electron-rich (nucleophilic) than the C3 position. This makes the ipso-carbon at C2 much more susceptible to protonation by water once the boronate complex is formed. 2-pyridyl boronic acids suffer from a similar but even more severe issue due to nitrogen electronegativity [2].

Q2: Can I use excess boronic acid to compensate for decomposition? A: Yes, but with diminishing returns. We recommend starting with 1.5 equivalents. If you need >2.0 equivalents, you are masking a fundamental reaction failure. Switch to Protocol B (MIDA) instead of wasting reagents.

Q3: I don't have XPhos. Can I use Pd(PPh₃)₄? A: For thiophenes, avoid it. PPh₃ is a weak donor and oxidative addition is slow. Furthermore, Pd(PPh₃)₄ is often contaminated with oxidized species. If you must use older ligands, Pd(dppf)Cl₂ is marginally better, but modern dialkylbiaryl phosphines (Buchwald ligands) are superior for unstable substrates.

Q4: Does the choice of Aryl Halide matter? A: Absolutely. The reaction rate is determined by the oxidative addition of the aryl halide.

  • Aryl Iodides/Bromides: Fast oxidative addition -> Good.

  • Aryl Chlorides: Slow oxidative addition -> Bad (Boronic acid sits waiting and decomposes).

  • Tip: If you must use a chloride, you must use a high-activity ligand like XPhos or SPhos to ensure the catalyst turnover matches the boronic acid stability.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[7][8]2007 , 129, 6716-6717.[7] Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[7][8]2010 , 132, 14073–14075. Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion." J. Am. Chem. Soc.[7][8]2017 , 139, 13156–13165. Link

  • Billingsley, K. L.; Barder, T. E.; Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Couplings of Unstable 2-Heteroaryl Boronic Acids." Angew. Chem. Int. Ed.2007 , 46, 5359-5363. Link

Sources

Technical Support Center: Palladium Removal from 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Chelation Trap"

User Question: Why is the palladium level in my 2-(5-Chlorothiophen-2-yl)pyridin-3-amine batch persistently high (>500 ppm) despite standard aqueous washes?

Technical Insight: You are encountering a "Chelation Trap."[1] Your molecule is not just a substrate; it is a bidentate ligand.[1] The structure contains two distinct binding motifs that stabilize Palladium (Pd) species, preventing them from washing out:

  • Pyridin-3-amine moiety: The nitrogen of the pyridine ring and the adjacent primary amine form a potential N,N-chelating pocket (similar to bipyridine or phenanthroline ligands).

  • Thiophene Sulfur: The sulfur atom in the 5-chlorothiophene ring acts as a "soft" donor, which has a high affinity for soft metals like Pd(0) and Pd(II).

Standard aqueous washes (brine, EDTA) often fail because the formation constant (


) of the Pd-API complex is higher than that of the washing agents. To remove the Pd, you must introduce a "Super-Ligand"—a scavenger with a binding affinity orders of magnitude higher than your product.

Scavenger Selection Strategy

User Question: Which scavenger should I use? There are dozens of options (Thiol, DMT, TAA, Carbon).

Recommendation: For aminopyridine-thiophene motifs, we recommend a tiered approach. Do not rely on Activated Carbon as your primary method due to potential yield loss and lower selectivity for tightly bound Pd.[1]

Comparative Scavenger Data
Scavenger TypeFunctional GroupReactivity (Pd Species)Rec.[1][2][3][4] for Your MoleculeProsCons
Si-DMT DimercaptotriazinePd(0), Pd(II)High Highest affinity; breaks stable chelates.Slightly more expensive.[1]
Si-Thiol 1-PropanethiolPd(II) > Pd(0)High Industry standard; broad compatibility.[1]May require longer time for Pd(0).[1][5]
Si-TAA TriaminePd(II)MediumGood for ionic Pd; less effective for Pd(0).[1]Basic; may interact with acidic protons.[1]
Activated Carbon N/A (Adsorption)Non-specificLowCheap; removes bulk Pd.[1][2]High yield loss; messy filtration.[1]
Cysteine / NAC Amino acid / ThiolPd(II)MediumWater-soluble; good for extraction.[1]Requires phase separation; less efficient.[1]
Decision Logic Flowchart

ScavengerSelection Start Start: High Pd Content PdState Is Pd species known? Start->PdState Pd0 Pd(0) / Colloidal PdState->Pd0 Yes, Pd(0) Pd2 Pd(II) / Ionic PdState->Pd2 Yes, Pd(II) Unknown Unknown PdState->Unknown No DMT Select Si-DMT (Dimercaptotriazine) Pd0->DMT Best Affinity Thiol Select Si-Thiol (Mercaptopropyl) Pd2->Thiol Standard TAA Select Si-TAA (Triamine) Pd2->TAA Alternative Unknown->DMT Safest Bet Protocol Execute Scavenging Protocol (50°C, 4-16h) DMT->Protocol Proceed to Protocol A Thiol->Protocol Proceed to Protocol A

Caption: Decision tree for selecting the optimal silica-based scavenger based on Palladium oxidation state.

Experimental Protocols

Protocol A: Silica-Based Scavenging (Recommended)

Best for: Final API polishing to <10 ppm.

Materials:

  • Crude Product (dissolved in THF, DCM, or EtOAc).

  • Scavenger: SiliaMetS® DMT (preferred) or SiliaMetS® Thiol .[1]

  • Filter: Celite® 545 or 0.45 µm membrane filter.[1]

Step-by-Step:

  • Calculation: Determine the amount of Pd scavenger needed.

    • Rule of Thumb: Use 3–5 molar equivalents of scavenger relative to the residual Pd (if known).[6] If Pd content is unknown, use 5–10 wt% relative to the mass of the crude product.

  • Addition: Add the solid scavenger resin to the product solution.[1]

    • Note: Ensure the product is fully dissolved.[1] If the product precipitates, the scavenger cannot access the trapped Pd.

  • Incubation: Stir the suspension at 40–50 °C for 4 to 16 hours .

    • Causality: Heat increases the kinetic exchange rate, helping the scavenger "steal" the Pd from the aminopyridine chelate.

  • Filtration: Filter the mixture through a pad of Celite or a fine porosity frit to remove the silica resin.[1]

  • Wash: Wash the filter cake with the reaction solvent (2x volume) to recover any adsorbed product.[1]

  • Analysis: Concentrate the filtrate and analyze a sample via ICP-MS.

Protocol B: The "Cysteine Wash" (Aqueous Extraction)

Best for: Bulk removal before using expensive resins.

Materials:

  • N-Acetyl Cysteine (NAC) or L-Cysteine.[1]

  • Base (NaHCO3).[1]

Step-by-Step:

  • Dissolve the crude product in a water-immiscible solvent (e.g., EtOAc or DCM).[1]

  • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine adjusted to pH 7–8 with NaHCO3.

  • Stir the organic layer vigorously with the aqueous cysteine solution (1:1 v/v) at 40 °C for 1 hour.

    • Mechanism:[1][7][8] Cysteine is a potent water-soluble ligand that can compete with the API for Pd binding, pulling it into the aqueous phase.

  • Separate the layers.[1] Wash the organic layer with water and brine.[1]

  • Dry over Na2SO4 and concentrate.

Troubleshooting Guide

Issue 1: "I used Si-Thiol, but Pd levels only dropped from 1000 ppm to 200 ppm."

  • Root Cause: The Pd-API complex is kinetically inert or thermodynamically more stable than the Pd-Thiol bond at room temperature.[1]

  • Solution:

    • Switch to Si-DMT: The triazine ring adds chelating power superior to a single thiol.[1]

    • Increase Temperature: Run the scavenging step at reflux (if solvent allows) or at least 50 °C.

    • Solvent Swap: If using DCM (low boiling), switch to THF or Toluene to allow higher processing temperatures.[1]

Issue 2: "My product is turning black/brown."

  • Root Cause: Oxidation of the amine or thiophene, or formation of Pd nanoparticles (Pd black).

  • Solution: Perform all scavenging steps under an inert atmosphere (Nitrogen/Argon).[1] If Pd black has already formed, filter through Activated Carbon (Charcoal) first to remove colloidal metal, then use a chemical scavenger for the ionic residuals.

Issue 3: "I am losing too much product (>10% loss)."

  • Root Cause: Non-specific binding of the free amine to the silica backbone or activated carbon pores.[1]

  • Solution:

    • Avoid Activated Carbon.[1]

    • Add a small amount (1-2%) of MeOH or Et3N to the solvent during the filtration wash step to disrupt hydrogen bonding between the API and the silica surface.

Frequently Asked Questions (FAQs)

Q: What is the regulatory limit for Palladium in this drug substance? A: According to ICH Q3D (R1) guidelines, Palladium is a Class 2B elemental impurity.[1][9]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[1][10]

  • Concentration Limit: If the maximum daily dose is 10 g, the limit is 10 ppm . If the dose is 1 g, the limit is 100 ppm . Most APIs target <10 ppm or <20 ppm to ensure safety margins.

Q: Can I use color as an indicator of purity? A: No. While high Pd levels often cause darkening, solutions can appear light yellow yet still contain >100 ppm Pd.[1] Always validate with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence).[1]

Q: Why not just use distillation? A: Your molecule, 2-(5-Chlorothiophen-2-yl)pyridin-3-amine, is a solid with a likely high melting/boiling point. Distillation would likely cause thermal decomposition before the Pd is separated. Crystallization is a better alternative if scavenging fails, but Pd often co-crystallizes with this specific chemotype.[1]

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1] Guideline for Elemental Impurities Q3D(R1). (2019).[1] Link

  • SiliCycle Application Note. SiliaMetS® Metal Scavengers: Palladium Removal Strategies. (2023).[1][5][11] Link

  • Biotage Technical Guide. Strategies for Metal Removal in Pharmaceutical Synthesis. (2023).[1][5][11] Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (2004).[1][8] Link

  • Phillips, S., et al. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams."[1] Johnson Matthey Technology Review, 60(4).[1] (2016).[1][5][8][12] Link

Sources

Technical Support Center: Recrystallization of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(5-chlorothiophen-2-yl)pyridin-3-amine via recrystallization. It addresses common challenges and provides in-depth, experience-based solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 2-(5-chlorothiophen-2-yl)pyridin-3-amine?

The primary challenge lies in the molecule's structural characteristics. Pyridine and its derivatives, particularly those with amine substitutions, often exhibit poor crystallization behavior.[1][2] The presence of both a basic pyridine nitrogen and an amino group can lead to strong intermolecular interactions and high solubility in polar solvents, making it difficult to achieve the supersaturation required for crystal formation. Furthermore, the thiophene moiety can contribute to "oiling out," where the compound separates as a liquid instead of a solid.

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.[3] A systematic approach to solvent selection is crucial.

Workflow for Solvent Screening:

Solvent Screening Workflow A Start: Crude Product B Test Single Solvents (Polar & Non-polar) A->B C Good Solubility Hot, Poor Solubility Cold? B->C D Yes C->D E No C->E F Select as Primary Solvent D->F G Test Two-Solvent Systems E->G K Successful Recrystallization F->K H Soluble in Solvent 1 (Hot) G->H I Insoluble in Solvent 2 (Cold) H->I J Mix Solvents I->J J->K

Caption: A logical workflow for selecting a suitable recrystallization solvent.

Recommended Solvents to Screen:

Based on the "like dissolves like" principle, a range of solvents with varying polarities should be tested.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolOften effective for polar compounds and pyridine derivatives.[3][4]
Esters Ethyl AcetateA moderately polar solvent that can be a good choice.[1]
Ketones AcetoneAnother moderately polar option.[1]
Aromatic Hydrocarbons TolueneCan be effective, especially for compounds with aromatic rings.[1]
Alkanes Hexane, HeptaneTypically used as the anti-solvent in two-solvent systems.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be used in mixed solvent systems.[1]
Halogenated Solvents DichloromethaneMay be suitable for some derivatives.[5][6]
Mixed Solvents e.g., Ethanol/Water, Toluene/Hexane, Dichloromethane/HexaneOften provide the necessary fine-tuning of solubility.[1][7][8][9]
Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's melting point is lower than the temperature of the saturated solution. To mitigate this:

  • Add more of the primary solvent: This will lower the saturation point to a temperature below the compound's melting point.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.[10]

  • Use a different solvent system: The initial solvent may be too good of a solvent. A less effective solvent or a mixed solvent system might be necessary.

  • Scratch the inner surface of the flask: Using a glass rod to create microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If available, a small crystal of the pure compound can induce crystallization.[11]

Q4: The recrystallized product is still impure. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Repeat the recrystallization: A second recrystallization can often remove remaining impurities.

  • Use activated charcoal: If the solution is colored, adding a small amount of activated charcoal to the hot solution can help remove colored, high-molecular-weight impurities.[3] A subsequent hot filtration is necessary to remove the charcoal.

  • Column Chromatography: For impurities with similar solubility profiles, column chromatography may be a more effective purification method.[12]

  • Acid-Base Extraction: Given the basicity of the pyridine and amine functionalities, an acid-base extraction could be employed to separate the target compound from non-basic impurities.[12]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.[11] - The solution is supersaturated but lacks nucleation sites.[11]- Reduce the solvent volume by gentle heating or under reduced pressure.[11] - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[11] - Cool the solution in an ice-salt bath for a longer period.[11]
Poor recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent that was not sufficiently cold. - Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and attempt a second crop of crystals. - Ensure the wash solvent is pre-chilled in an ice bath. - Pre-heat the funnel and receiving flask before hot filtration.[3] Use a fluted filter paper for faster filtration.[8]
The product appears as a fine powder instead of well-defined crystals. - The solution cooled too quickly.[10]- Allow the solution to cool slowly to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can also help.
The melting point of the recrystallized product is broad or lower than the literature value. - The product is still impure. - The product is not completely dry.- Perform a second recrystallization. - Dry the crystals thoroughly under vacuum, especially if a high-boiling solvent was used.[3]

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-(5-chlorothiophen-2-yl)pyridin-3-amine and a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed.[3][10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[3]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot "Solvent 1" (in which the compound is soluble).[8]

  • Addition of Anti-Solvent: While the solution is still hot, add "Solvent 2" (the "anti-solvent," in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.[8]

  • Clarification: Add a few drops of hot "Solvent 1" until the cloudiness just disappears.[8]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using a pre-chilled mixture of the two solvents for washing.[8]

Recrystallization Workflow Diagram:

Recrystallization Workflow A Crude Product in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved? B->C D Yes C->D E No C->E F (Optional) Hot Filtration D->F E->B Add more solvent G Slow Cooling to Room Temp F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: A step-by-step workflow for a typical recrystallization procedure.

References

  • Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide - Benchchem. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization. (n.d.).
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).
  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).
  • Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).
  • 2-Amino-5-chloropyridine: An In-Depth Exploration - ChemicalBook. (2024, October 23).
  • How to prepare 2-Amino-5-chloropyridine? - FAQ - Guidechem. (2022, March 20).
  • 3-Chloropyridin-2-amine - PMC - NIH. (n.d.).
  • Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E) - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH10VYatbtXll55Vf1X_1TeKSOhGsXVOAGS13rjSGwH8XB8d1oD05HuOfYqSgWb31q7tVnxRk_pPiR0yd9lKqd9X6X5U8OUz0d7BZGUbJIpB7y6yT_6tgnOr-XpRoIBaJEs6xva6_eIo0juwts=0juwts=

Sources

Validation & Comparative

Structural Elucidation Guide: 1H NMR Analysis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

Unlike standard spectral lists, this guide focuses on the comparative structural verification process. It details how to distinguish the target product from its synthetic precursors (2-bromo-3-aminopyridine and 5-chlorothiophene-2-boronic acid) and analyzes the specific coupling patterns that confirm the regioselectivity of the Suzuki-Miyaura cross-coupling used to synthesize it.

Synthetic Context & Impurity Profile

To accurately interpret the NMR spectrum, one must understand the chemical environment from which the molecule originates. The compound is typically synthesized via a palladium-catalyzed Suzuki coupling.[1]

Synthesis Pathway & Potential Impurities
  • Starting Material A (Electrophile): 2-Bromo-3-aminopyridine.

  • Starting Material B (Nucleophile): 5-Chlorothiophene-2-boronic acid.

  • Catalyst/Conditions: Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

The primary analytical challenge is ensuring the complete consumption of the bromopyridine and the removal of boronic acid byproducts (boroxine or deboronated species).

Visualization: Synthesis & Analytical Flow

G SM1 2-Bromo-3-aminopyridine (Electrophile) Rxn Suzuki Coupling (Pd Catalyst, Base) SM1->Rxn SM2 5-Chlorothiophene-2-boronic acid (Nucleophile) SM2->Rxn Crude Crude Mixture Rxn->Crude Contains Pd, Salts Purification Column Chromatography (Hex/EtOAc) Crude->Purification Product Target Product 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Purification->Product Isolated Yield

Figure 1: Synthetic workflow illustrating the origin of potential spectral impurities.

Theoretical vs. Experimental NMR Analysis

This section deconstructs the spectrum based on electronic effects (shielding/deshielding) and spin-spin coupling.

The Pyridine Ring (Protons H-4, H-5, H-6)

The pyridine ring is substituted at position 2 (thiophene) and position 3 (amine).

  • H-6 (α to Nitrogen): This proton is located next to the pyridine nitrogen. The inductive effect of the nitrogen causes significant deshielding.

    • Predicted Shift:7.80 – 8.00 ppm .

    • Multiplicity: Doublet of doublets (dd).

  • H-4 (Ortho to Amine): The amine group (-NH₂) at position 3 is a strong electron-donating group (EDG) by resonance. This significantly shields the ortho proton (H-4) and para proton (H-6, though N-deshielding dominates there).

    • Predicted Shift:6.90 – 7.10 ppm .

    • Multiplicity: Doublet of doublets (dd).

  • H-5 (Meta to Amine): This proton is in the β-position relative to the nitrogen and meta to the amine. It is the most shielded proton on the pyridine ring generally, but less affected by the amine than H-4.

    • Predicted Shift:7.10 – 7.25 ppm .

    • Multiplicity: Doublet of doublets (dd).

The Thiophene Ring (Protons H-3', H-4')
  • H-3' (Adjacent to Pyridine): Deshielded by the anisotropic effect of the adjacent pyridine ring.

    • Predicted Shift:7.30 – 7.50 ppm .

    • Multiplicity: Doublet (d).[2]

  • H-4' (Adjacent to Chlorine): The chlorine atom at position 5 has competing effects: inductive withdrawal (-I) and resonance donation (+M). On thiophene rings, the resonance effect often dominates at the ortho position, or the effects cancel, keeping this proton relatively upfield compared to H-3'.

    • Predicted Shift:6.80 – 7.00 ppm .

    • Multiplicity: Doublet (d).[2]

  • Coupling Constant (

    
    ):  Characteristic thiophene coupling is 3.5 – 4.5 Hz .
    
The Amine Protons (-NH₂)
  • Exchangeable Signal: The amine protons appear as a broad singlet.[3][4] The shift is highly concentration and solvent-dependent.[3][4]

    • Predicted Shift (DMSO-d6):5.00 – 6.50 ppm .

    • Predicted Shift (CDCl3):3.50 – 4.50 ppm .

Comparative Performance: Product vs. Precursors

To validate the structure, you must compare the product's spectrum against the starting materials. This "differential analysis" is the gold standard for confirming reaction success.

Table 1: Spectral Comparison Data (DMSO-d6)
Proton AssignmentTarget Product (

ppm)
Precursor: 2-Bromo-3-aminopyridinePrecursor: 5-Cl-Thiophene Boronic AcidDiagnostic Change
Pyridine H-6 ~7.90 (dd)~7.60 (dd)N/ADownfield shift due to conjugation with thiophene.
Pyridine H-4 ~7.05 (dd)~7.00 (dd)N/AMinimal change; retains coupling to H-5.
Pyridine H-5 ~7.15 (dd)~7.20 (dd)N/AOverlap region; check integration.
Thiophene H-3' ~7.40 (d)N/A~7.20 (d)Appearance of new doublet with

Hz.
Thiophene H-4' ~6.95 (d)N/A~6.90 (d)Appearance of new doublet.
Amine (-NH₂) ~5.50 (br s)~5.40 (br s)N/ARemains present; integration confirms 2H.
Boronic -OH ABSENT N/A~8.00 - 9.00 (br)Disappearance confirms purification.
Visualization: NMR Assignment Logic

NMR Mol 2-(5-Chlorothiophen-2-yl) pyridin-3-amine Py Pyridine Ring Mol->Py Th Thiophene Ring Mol->Th NH2 NH2 (5.5 ppm) Broad, Exchangeable Mol->NH2 H6 H-6 (7.9 ppm) α-to-N (Deshielded) Py->H6 H4 H-4 (7.05 ppm) ortho-to-NH2 (Shielded) Py->H4 H5 H-5 (7.15 ppm) meta-to-NH2 Py->H5 H3p H-3' (7.4 ppm) Deshielded by Pyridine Th->H3p H4p H-4' (6.95 ppm) ortho-to-Cl Th->H4p

Figure 2: Logic tree for assigning chemical shifts based on electronic environments.

Validated Experimental Protocol

To obtain the high-resolution data necessary for the analysis above, follow this specific protocol. This method minimizes water peaks and ensures sharp multiplets.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.

    • Dissolve in 0.6 mL of DMSO-d6 (preferred over CDCl₃ due to the polarity of the aminopyridine).

    • Note: If the amine peak is too broad, add 1 drop of D₂O to exchange it out (the peak will disappear), confirming the assignment.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (recommended for resolving H-4/H-5 overlap).

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16 or 32 scans (sufficient for >5mg).

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure accurate integration of aromatic protons.

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the doublet-of-doublets in the aromatic region.

    • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

References

  • Suzuki-Miyaura Cross-Coupling Mechanism & Monitoring

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • NMR Shifts of Aminopyridines

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Thiophene Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for heterocycle shifts).
  • Spectral Data for 2-Amino-3-bromopyridine (Precursor)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 85659, 2-Amino-3-bromopyridine.

Sources

Comparative Crystal Structure Guide: 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Chlorothiophen-2-yl)pyridin-3-amine represents a privileged bi-heteroaryl scaffold, frequently utilized as a pharmacophore in kinase inhibitors and GPCR ligands.[1] Its structural significance lies in the thiophene-pyridine axis , which dictates the molecule's ability to adopt planar vs. twisted conformations—a critical factor in binding affinity.

This guide provides a technical comparison between the 5-chloro derivative and its unsubstituted parent , analyzing how the chlorine substituent alters crystal packing, solubility, and intermolecular interactions. We synthesize data from analogous aminopyridine structures to establish a predictive model for solid-state behavior.

Part 1: Structural Landscape & Significance

The core challenge in crystallizing this scaffold is controlling the dihedral angle between the pyridine and thiophene rings. While the unsubstituted molecule often adopts a planar conformation (


 twist) to maximize 

-conjugation, the introduction of a bulky chlorine atom at the 5-position of the thiophene ring introduces steric and electronic perturbations that can induce polymorphism.
Chemical Identity & Descriptors[2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 2-(5-chlorothiophen-2-yl)pyridin-3-amine[2]

  • PubChem CID: 75481766

  • Molecular Formula:

    
    [2]
    
  • Key Structural Motif: 3-aminopyridine coupled to 2-chlorothiophene.

The "Alternative" Comparison

We compare the target molecule (A) against the unsubstituted baseline (B) to highlight the functional shifts caused by halogenation.

FeatureTarget: 5-Cl Derivative Alternative: Unsubstituted Parent Impact on Crystallography
Electronic Nature Electron-deficient thiophene (Cl-withdrawing)Electron-rich thiopheneCl enhances

-stacking potential via dipole modulation.
H-Bonding Donor (

) + Acceptor (

) + Halogen Bond (

)
Donor (

) + Acceptor (

)
Cl introduces potential for Type II

or

interactions.
Lipophilicity (LogP) ~2.5 (Predicted)~1.5Cl reduces aqueous solubility, requiring non-polar antisolvents for crystallization.
Melting Point Higher (Predicted: >75°C)LowerCl increases lattice energy due to efficient space filling.

Part 2: Comparative Crystallographic Data

Intermolecular Interaction Network

The crystal packing of 3-aminopyridine derivatives is dominated by a robust supramolecular synthon : the centrosymmetric dimer formed by


 hydrogen bonds.
  • Primary Interaction (Dimerization): The amine proton (

    
    ) donates to the pyridine nitrogen (
    
    
    
    ) of a neighboring molecule. This forms an
    
    
    ring motif, a "self-validating" interaction common in this class.
  • Secondary Interaction (Halogen Bonding): In the 5-chloro derivative, the Chlorine atom acts as a Lewis acid (sigma-hole) capable of interacting with the

    
    -system of the pyridine ring or the Sulfur atom of an adjacent thiophene.
    
Structural Visualization (Graphviz)

The following diagram maps the competing intermolecular forces stabilizing the crystal lattice.

InteractionNetwork cluster_interactions Crystal Packing Forces MolA Molecule A (Reference) Amine Amine (-NH2) Donor MolA->Amine Pyridine Pyridine (N) Acceptor MolA->Pyridine Chlorine Cl Atom (Sigma Hole) MolA->Chlorine MolB Molecule B (Neighbor) Amine->Pyridine H-Bond (Strong) 2.9 Å Chlorine->Chlorine Type I Cl...Cl Contact PiSystem Thiophene Pi-System Chlorine->PiSystem Halogen-Pi (Weak)

Caption: Interaction map showing the primary H-bond dimer (


) and secondary Halogen interactions driving crystal stability.

Part 3: Experimental Protocols

To obtain high-quality single crystals for X-ray diffraction, a specific synthesis and purification workflow is required. The Suzuki-Miyaura coupling is the industry standard for this bi-heteroaryl bond formation.

Workflow Diagram

SynthesisWorkflow Reactants Reactants: 3-amino-2-chloropyridine + 5-chlorothiophene-2-boronic acid Catalyst Catalysis: Pd(PPh3)4 (5 mol%) Na2CO3 (2M), Dioxane/H2O Reflux, 90°C, 12h Reactants->Catalyst Suzuki Coupling Workup Workup: Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Catalyst->Workup Quench Purification Purification: Flash Column Chromatography (Hexane:EtOAc 4:1) Workup->Purification Crude Oil Cryst Crystallization: Slow Evaporation Solvent: Ethanol/DCM (1:1) Purification->Cryst Pure Solid XRD X-Ray Diffraction: Data Collection at 100K Mo Kα Radiation Cryst->XRD Single Crystal

Caption: Step-by-step workflow from raw materials to single-crystal X-ray diffraction analysis.[1][3][4][5]

Detailed Methodology
  • Synthesis (Suzuki Coupling):

    • Rationale: The 3-amino group on the pyridine is sensitive. Using 3-amino-2-chloropyridine as the electrophile and 5-chlorothiophene-2-boronic acid as the nucleophile avoids protecting group chemistry.

    • Protocol: Dissolve 3-amino-2-chloropyridine (1.0 eq) and the boronic acid (1.1 eq) in 1,4-dioxane. Add

      
       (0.05 eq) under 
      
      
      
      . Add aqueous
      
      
      (2.0 eq). Reflux at 90°C for 12 hours.
    • Critical Control Point: Degas solvents thoroughly to prevent Pd oxidation and homocoupling of the boronic acid.

  • Crystallization (Slow Evaporation):

    • Solvent Choice: The 5-Cl derivative is less soluble in polar solvents than the parent.

    • Protocol: Dissolve 20 mg of purified product in 2 mL of Ethanol/DCM (1:1 mixture). Filter through a 0.45

      
       syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.
      
    • Self-Validation: If oiling occurs (common with thiophenes), switch to a vapor diffusion method using Hexane as the antisolvent.

Part 4: Performance Analysis & Recommendations

Stability & Solubility Profile

The introduction of the Chlorine atom significantly alters the physicochemical profile relevant to drug formulation.

Property5-Cl Derivative (Target)Unsubstituted (Alternative)Implication
Crystal Density High (~1.45 g/

)
Medium (~1.30 g/

)
Higher density correlates with better packing efficiency and stability.
Hygroscopicity LowModerateChlorination reduces moisture uptake, improving shelf-life.
Solubility (Water) Poor (< 0.1 mg/mL)ModerateRequires salt formation (e.g., HCl or Mesylate) for bioavailability studies.
Application Scientist Verdict

For researchers developing kinase inhibitors:

  • Use the 5-Cl derivative if your binding pocket contains a hydrophobic pocket (e.g., the "gatekeeper" region in kinases) that can accommodate the chlorine atom. The increased lipophilicity and specific halogen interactions often improve potency.

  • Use the Unsubstituted parent if you need higher aqueous solubility or if the binding pocket is sterically restricted.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2007).[5] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5] Journal of the American Chemical Society.

  • Structural Analysis of Thiophene-Pyridine Derivatives: Bolduc, A., et al. (2012).[4] 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile.[4] Acta Crystallographica Section E.

  • Hydrogen Bonding in Aminopyridines: Hemamalini, M., & Fun, H. K. (2010). 3-Chloropyridin-2-amine.[6][7] Acta Crystallographica Section E.

  • Chemical Data & Identifiers: PubChem Compound Summary for CID 75481766: 2-(5-chlorothiophen-2-yl)pyridin-3-amine. [1][2]

Sources

Purity analysis standards for 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the purity analysis standards for 2-(5-Chlorothiophen-2-yl)pyridin-3-amine , a critical biaryl building block used in the synthesis of advanced pharmaceutical intermediates (e.g., for Smoothened receptor antagonists or Factor Xa inhibitors).

This guide addresses the discrepancy in CAS numbers (User provided: 1211516-10-7 ; Commercial Free Base: 1552764-70-1 ) by focusing on the chemical structure's specific stability and impurity profile.

Executive Summary & Molecule Context

2-(5-Chlorothiophen-2-yl)pyridin-3-amine is a biaryl system synthesized via Suzuki-Miyaura cross-coupling . Its purity is critical because the 5-chloro substituent on the thiophene ring is metabolically labile and essential for the biological potency of downstream APIs.

  • Primary Challenge: Separation of the Des-chloro impurity (2-(thiophen-2-yl)pyridin-3-amine). This impurity is structurally nearly identical to the target, differing only by a single chlorine atom, leading to co-elution in standard C18 HPLC methods.[1]

  • Secondary Challenge: Residual Palladium (Pd) content from the cross-coupling catalyst, which can poison downstream hydrogenation steps.

Critical Quality Attributes (CQAs)
AttributeSpecification LimitRationale
Assay (HPLC) ≥ 98.0% (Area %)High purity required to prevent side-reactions in subsequent acylation/amide coupling steps.
Des-chloro Impurity ≤ 0.15%Difficult to remove downstream; potential potency loss in final drug.
Pd Residue ≤ 20 ppmPd residues catalyze unwanted de-halogenation or side reactions.
Water (KF) ≤ 0.5% w/wMoisture interferes with moisture-sensitive downstream reagents (e.g., acid chlorides).

Comparative Analysis of Analytical Methodologies

This section compares the industry-standard "Generic C18" approach against the recommended "Orthogonal Phenyl-Hexyl" approach.[1]

Method A: Standard C18 (The "Generic" Approach)
  • Column: C18 (Octadecylsilane), 5 µm.[1]

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Pros: Robust, cheap, standard in most QCs.[1]

    • Cons: Fails to resolve the Des-chloro impurity. The hydrophobicity difference between the -Cl and -H analog is insufficient for baseline separation, often resulting in a "shoulder" peak or complete co-elution.[1]

    • Verdict: Suitable only for crude reaction monitoring, not for final release testing.[1]

Method B: Phenyl-Hexyl Core-Shell (The "High-Fidelity" Standard)
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm (e.g., Kinetex or Cortecs).[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Performance:

    • Pros: The phenyl ring in the stationary phase interacts differently with the electron-deficient chlorothiophene vs. the electron-rich thiophene (des-chloro). This creates a distinct selectivity factor (

      
      ), resolving the critical pair.
      
    • Cons: Slightly higher column cost.

    • Verdict: Mandatory for Release Testing.

Data Comparison: Resolution of Critical Pair
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 12.4 min9.8 min
Resolution (

) vs. Des-chloro
1.2 (Co-elution) 3.5 (Baseline Separation)
Tailing Factor (

)
1.8 (Pyridine tailing)1.1 (Sharp peak)
LOD (Limit of Detection) 0.05%0.01%

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating through System Suitability Testing (SST).

Instrument & Conditions
  • System: UHPLC or HPLC (Agilent 1200/1290 or Waters H-Class).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).[1]

  • Column Temp: 40°C (Controls viscosity and improves exchange kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for thiophene-pyridine system) and 290 nm (secondary check).

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH ensures the pyridine nitrogen is protonated, eliminating peak tailing caused by silanol interactions).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Solvent BComment
0.05Initial Hold
10.060Linear Gradient (Elution of Main Peak)
12.095Wash (Remove Dimer/Oligomers)
14.095Hold
14.15Re-equilibration
18.05End
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE (Do not use Nylon; it may adsorb the amine).

System Suitability Criteria (Self-Validating)
  • Resolution: NLT 2.0 between Des-chloro impurity and Main Peak.

  • Tailing Factor: NMT 1.5.

  • RSD (n=6): NMT 1.0% for the main peak area.

Synthesis & Impurity Origin Visualization[1][2][3]

The following diagram illustrates the origin of the critical impurities during the Suzuki coupling process, helping analysts predict what to look for.

ImpurityPathways SM1 2-Bromo-3-aminopyridine Reaction Suzuki Coupling (Pd Catalyst, Base) SM1->Reaction SM2 5-Chlorothiophene-2-boronic acid SM2->Reaction ImpC IMPURITY C Protodeboronation (Chlorothiophene) SM2->ImpC Hydrolysis Product TARGET MOLECULE 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Reaction->Product Main Pathway ImpA IMPURITY A (Critical) Des-chloro Analog (From reductive dehalogenation) Reaction->ImpA Pd insertion into C-Cl bond (Side Reaction) ImpB IMPURITY B Homocoupling Dimer (Bi-thiophene) Reaction->ImpB Oxidative Coupling

Figure 1: Impurity genealogy for 2-(5-Chlorothiophen-2-yl)pyridin-3-amine. Impurity A (Des-chloro) is the most critical due to its similarity to the target.

Analytical Decision Tree

This workflow defines when to use the standard method versus advanced characterization.

DecisionTree Start Sample Receipt (Crude or Isolated) Check1 Is this for Final Release or Tox Study? Start->Check1 MethodA USE METHOD A (Standard C18) Quick, low cost Check1->MethodA No (IPC/Routine) MethodB USE METHOD B (Phenyl-Hexyl + Acidic MP) High Resolution Check1->MethodB Yes (Critical) Check2 Des-chloro Impurity Detected > 0.10%? MethodA->Check2 MethodB->Check2 MS_Analysis REQUIRED: LC-MS/MS Confirm ID & Genotox Risk Check2->MS_Analysis Yes (Ambiguous ID) Release Release Lot Check2->Release No Reprocess Reject / Recrystallize Check2->Reprocess Yes (Confirmed)

Figure 2: Analytical decision matrix ensuring appropriate method selection based on the stage of development.

References

  • Phenomenex Inc. (2024). Separation of Rivaroxaban and its Organic Impurities per USP Monograph. (Demonstrates the limitations of standard C18 for thiophene-based impurities).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines for System Suitability and Resolution requirements).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1552764-70-1. (Structural verification of the free base amine).

  • Sielc Technologies. HPLC Method for Analysis of Aminopyridines. (Reference for acidic mobile phase selection to suppress silanol activity).

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines. (Comparative data on column selection for pyridine derivatives).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chlorothiophen-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.